N-(4,5-dihydro-1H-imidazol-2-yl)furo[2,3-b]pyridin-5-amine
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Overview
Description
N-(4,5-dihydro-1H-imidazol-2-yl)furo[2,3-b]pyridin-5-amine is a heterocyclic compound that contains both imidazole and furo[2,3-b]pyridine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,5-dihydro-1H-imidazol-2-yl)furo[2,3-b]pyridin-5-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with furan-2-carbaldehyde in the presence of a suitable catalyst, followed by cyclization with an imidazole derivative . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
N-(4,5-dihydro-1H-imidazol-2-yl)furo[2,3-b]pyridin-5-amine can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often conducted in anhydrous conditions.
Substitution: Halogenated derivatives, nucleophiles such as amines or thiols; reactions may require catalysts or specific pH conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives with altered functional groups .
Scientific Research Applications
N-(4,5-dihydro-1H-imidazol-2-yl)furo[2,3-b]pyridin-5-amine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-(4,5-dihydro-1H-imidazol-2-yl)furo[2,3-b]pyridin-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
Imidazole derivatives: Compounds containing the imidazole ring, such as histidine and metronidazole.
Furo[2,3-b]pyridine derivatives: Compounds with similar furo[2,3-b]pyridine structures, such as certain alkaloids and synthetic analogs.
Uniqueness
N-(4,5-dihydro-1H-imidazol-2-yl)furo[2,3-b]pyridin-5-amine is unique due to its combined imidazole and furo[2,3-b]pyridine moieties, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C10H10N4O |
---|---|
Molecular Weight |
202.21 g/mol |
IUPAC Name |
N-(4,5-dihydro-1H-imidazol-2-yl)furo[2,3-b]pyridin-5-amine |
InChI |
InChI=1S/C10H10N4O/c1-4-15-9-7(1)5-8(6-13-9)14-10-11-2-3-12-10/h1,4-6H,2-3H2,(H2,11,12,14) |
InChI Key |
ADEZWLBYWPDFFM-UHFFFAOYSA-N |
Canonical SMILES |
C1CN=C(N1)NC2=CN=C3C(=C2)C=CO3 |
Origin of Product |
United States |
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